
2,5-Bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is a complex organic compound that belongs to the class of quinones. Quinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes dodecylamino groups, a methoxy group, and a methyl group attached to the cyclohexadiene-1,4-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- typically involves multiple steps. One common approach is the reaction of 2,5-dimethoxy-3-methyl-1,4-benzoquinone with dodecylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.
科学研究应用
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s quinone structure makes it useful in studying redox reactions and electron transfer processes in biological systems.
Medicine: Quinones, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- involves its ability to undergo redox reactions. The quinone structure allows it to participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation and signaling pathways.
相似化合物的比较
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-: This compound has dimethylamino groups instead of dodecylamino groups, which may affect its solubility and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(phenylamino)-:
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(hexylmethylamino)-: The hexylmethylamino groups provide different steric and electronic effects compared to dodecylamino groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The long dodecyl chains enhance its hydrophobicity, making it suitable for applications in non-polar environments. The methoxy and methyl groups further modify its reactivity and potential interactions with other molecules.
属性
CAS 编号 |
70960-80-4 |
|---|---|
分子式 |
C32H58N2O3 |
分子量 |
518.8 g/mol |
IUPAC 名称 |
2,5-bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H58N2O3/c1-5-7-9-11-13-15-17-19-21-23-25-33-28-27(3)30(35)29(32(37-4)31(28)36)34-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-26H2,1-4H3 |
InChI 键 |
ZFEYJJAHUMSVSO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


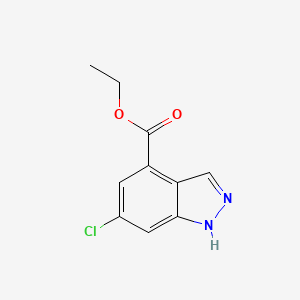

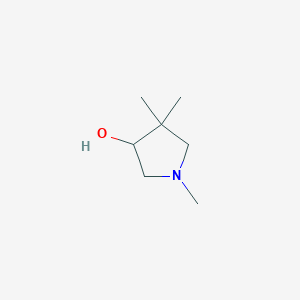
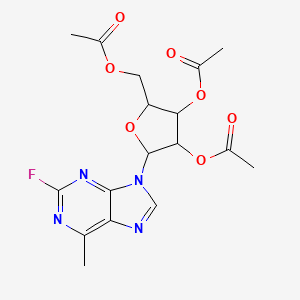
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
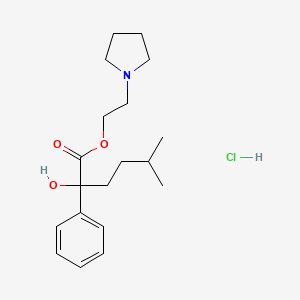
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
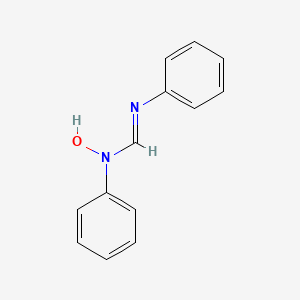
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)
